(R)-3-Methylpyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-3-Methylpyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Physical, Chemical, and Biological Properties of a Key Chiral Building Block
Introduction
(R)-3-Methylpyrrolidine is a chiral cyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the stereochemistry at the C3 position make it a valuable scaffold for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-3-Methylpyrrolidine, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating key biological pathways.
Physical and Chemical Properties
(R)-3-Methylpyrrolidine is a colorless to pale yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁N | [1] |
| Molecular Weight | 85.15 g/mol | [1] |
| Boiling Point | 100 °C | [2] |
| Density | 0.812 g/mL | [2] |
| Melting Point | Not available | |
| pKa | 10.53 ± 0.10 (Predicted) | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Ammoniacal, fishy | [3] |
Computed Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 0.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 85.089149355 | |
| Monoisotopic Mass | 85.089149355 | |
| Topological Polar Surface Area | 12 Ų | |
| Heavy Atom Count | 6 | |
| Formal Charge | 0 |
Solubility
Experimental Protocols
Synthesis of (R)-3-Methylpyrrolidine
A common strategy for the asymmetric synthesis of (R)-3-Methylpyrrolidine involves the use of a chiral pool starting material, such as (S)-malic acid[6]. The following is a generalized workflow based on this approach.
Workflow for the Asymmetric Synthesis of (R)-3-Methylpyrrolidine
Caption: Generalized workflow for the synthesis of (R)-3-Methylpyrrolidine from (S)-malic acid.
A detailed experimental protocol for a similar transformation is described for other pyrrolidine derivatives and would require optimization for this specific target. The key steps generally involve:
-
Esterification of (S)-malic acid to its corresponding dimethyl ester.
-
Diastereoselective methylation of the ester, followed by a reductive de-hydroxylation to yield dimethyl (R)-2-methylsuccinate.
-
Cyclization of the succinate derivative with a suitable amine source to form a lactam or related cyclic intermediate.
-
Reduction of the cyclic intermediate to afford the final (R)-3-Methylpyrrolidine.
Purification
Purification of the final product is typically achieved through distillation. For laboratory scale, fractional distillation under atmospheric or reduced pressure can be employed to obtain high purity (R)-3-Methylpyrrolidine. For industrial-scale purification of related compounds like N-methyl-2-pyrrolidone, treatment with alumina has been shown to effectively remove amine impurities and color[7][8].
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of (R)-3-Methylpyrrolidine is a critical parameter. Chiral HPLC is the method of choice for this determination. While a specific method for (R)-3-Methylpyrrolidine is not published, a general approach for the chiral separation of similar amines can be employed.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC method for (R)-3-Methylpyrrolidine.
A recommended starting point for method development would be to use a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase consisting of a mixture of hexane and a polar organic solvent like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape[9][10][11][12].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-methylpyrrolidine, GC-MS data is available, which can be used for identification purposes[13].
Biological Activity and Signaling Pathways
(R)-3-Methylpyrrolidine has been identified as a key pharmacophore in compounds that act as pure Estrogen Receptor α (ERα) antagonists and selective ER degraders (SERDs). This activity is highly dependent on the (R)-stereochemistry at the 3-position of the pyrrolidine ring.
Mechanism of Action as a Selective Estrogen Receptor Degrader (SERD)
SERDs represent a critical class of therapeutics for hormone receptor-positive breast cancer[14]. Their mechanism of action involves binding to the ERα, which induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in the overall number of ERα proteins within the cancer cells[14][15]. This effectively shuts down estrogen-mediated signaling pathways that promote tumor growth.
Signaling Pathway of (R)-3-Methylpyrrolidine-Containing SERDs
Caption: The signaling pathway illustrating the mechanism of action of SERDs containing the (R)-3-Methylpyrrolidine moiety.
This targeted degradation of ERα makes SERDs, and by extension compounds incorporating the (R)-3-Methylpyrrolidine scaffold, a promising strategy for treating breast cancers that have developed resistance to other endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors[16][17].
Conclusion
(R)-3-Methylpyrrolidine is a chiral building block of significant importance in modern drug discovery. Its well-defined stereochemistry and rigid conformation provide a valuable platform for the design of highly specific and potent therapeutic agents. The ability of the (R)-3-methylpyrrolidine moiety to confer potent ERα antagonism and SERD activity highlights its potential in the development of next-generation treatments for hormone-dependent cancers. This technical guide provides a foundational understanding of its properties and applications, aiming to facilitate further research and development in this exciting area.
References
- 1. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69498-24-4 CAS MSDS ((R)-3-Methylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine CAS#: 123-75-1 [amp.chemicalbook.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. ijrpr.com [ijrpr.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. massivebio.com [massivebio.com]
- 15. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 16. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Estrogen Receptor Degraders (SERDs): A Promising Treatment to Overcome Resistance to Endocrine Therapy in ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
